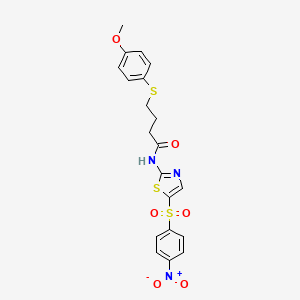

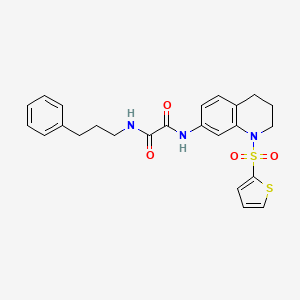

![molecular formula C20H13ClN4O3 B3007919 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-chloro-2-nitrobenzamide CAS No. 476282-85-6](/img/structure/B3007919.png)

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-chloro-2-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-chloro-2-nitrobenzamide, also known as BNIPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The compound belongs to the class of benzimidazole derivatives and has been shown to possess various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Environmentally Friendly Synthesis

Research has developed water-mediated and environmentally friendly synthesis methods for benzimidazole derivatives, including N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-chloro-2-nitrobenzamide. These methods use water as a solvent, offering an easy workup and excellent yields, highlighting a shift towards more sustainable chemical synthesis practices (Y. D. Reddy, C. V. Reddy, P. Dubey, 2014).

Anticancer Activity

Several studies have synthesized and evaluated derivatives of benzimidazole for their potential anticancer activities. For instance, novel derivatives have been prepared and shown to exert cytostatic activities against various human cancer cell lines, indicating the potential of benzimidazole compounds in cancer treatment (L. Racané, R. Stojković, V. Tralić-Kulenović, G. Karminski-Zamola, 2006). Another study reported the synthesis of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents, with some compounds displaying selective cytotoxic activity and inducing apoptosis in cancer cell lines (Aurelio Romero-Castro, I. León‐Rivera, Laura Citlalli Ávila-Rojas, Gabriel Navarrete-Vázquez, A. Nieto-Rodrı́guez, 2011).

Antimicrobial Activity

Research into benzimidazole derivatives also extends to their antimicrobial properties. A study on the synthesis and antimicrobial activity of novel fluorine-containing imidazolones, including benzimidazole derivatives, found potent activity against fungal strains, highlighting the potential for these compounds in treating fungal infections (N. Desai, K. R. Wadekar, H. Mehta, U. Pandit, 2021).

Mecanismo De Acción

Target of Action

Compounds containing the imidazole moiety, such as this one, have been known to exhibit a broad range of biological activities . For instance, some imidazole derivatives have shown significant interactions with cyclin-dependent kinase-8 , which plays a crucial role in cell cycle regulation.

Mode of Action

For example, some imidazole derivatives have been found to inhibit the growth of certain cell lines . The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in its observed biological activities.

Biochemical Pathways

For instance, some imidazole derivatives have been found to inhibit the cyclin-dependent kinase-8 , which is involved in cell cycle regulation. This could potentially affect downstream processes related to cell proliferation and growth.

Pharmacokinetics

The solubility of a compound in water and other polar solvents, which is a characteristic of imidazole , can influence its bioavailability and pharmacokinetic profile.

Result of Action

Imidazole derivatives have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, antitumor, and other activities . Some imidazole derivatives have also been found to be potent in inhibiting the growth of certain cell lines .

Propiedades

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN4O3/c21-12-9-10-18(25(27)28)14(11-12)20(26)24-15-6-2-1-5-13(15)19-22-16-7-3-4-8-17(16)23-19/h1-11H,(H,22,23)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJPODRYAMSIAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Bromopyridin-3-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3007836.png)

amino}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3007839.png)

![6-Propyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3007841.png)

![2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide](/img/structure/B3007843.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea](/img/structure/B3007854.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3007856.png)

![N-benzyl-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3007859.png)